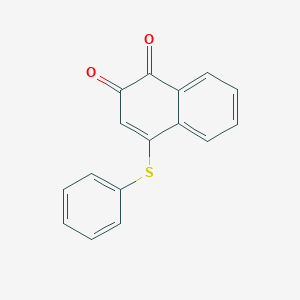

1,2-Naphthoquinone, 4-(phenylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Naphthoquinone, 4-(phenylthio)- is a useful research compound. Its molecular formula is C16H10O2S and its molecular weight is 266.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Naphthoquinone, 4-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Naphthoquinone, 4-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

1,2-Naphthoquinone derivatives are widely utilized in organic synthesis due to their reactivity and ability to form various functional groups. The compound can serve as a precursor in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Derivatization Reagents : 1,2-Naphthoquinone derivatives are effective derivatization reagents for spectrophotometric analysis of drugs containing primary and secondary amino groups. This application is crucial in analytical chemistry for drug detection and quantification .

- Thia-Michael Addition : Recent studies have demonstrated the synthesis of thia-Michael-type adducts involving 1,2-naphthoquinone derivatives. These adducts exhibit potential antitumor activity by inducing reactive oxygen species (ROS) in cancer cell lines .

Anticancer Activity

The anticancer properties of 1,2-naphthoquinone derivatives are increasingly recognized in scientific literature. These compounds have shown efficacy against various cancer cell lines through multiple mechanisms:

- Mechanisms of Action : Naphthoquinones can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. They also disrupt the electron transport chain, leading to increased oxidative stress within cancer cells .

- Case Studies : A study highlighted that specific derivatives of naphthoquinones exhibited significant cytotoxicity against cervical carcinoma (HeLa) and neuroblastoma (SH-SY5Y) cell lines, suggesting their potential as therapeutic agents . Another investigation pointed out that naphthoquinone derivatives could inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Properties

The antimicrobial activity of naphthoquinones has been extensively documented. They demonstrate effectiveness against a range of pathogens, including bacteria and fungi.

- Broad-Spectrum Activity : Naphthoquinones have shown promise against multidrug-resistant pathogens, making them candidates for new antibiotic therapies. Their mechanisms include disrupting protein synthesis and inducing cell death through oxidative stress .

- Specific Applications : Compounds derived from 1,2-naphthoquinone have been tested against various microbial strains, showing significant inhibition of growth and biofilm formation . This property is particularly beneficial in treating infections resistant to conventional antibiotics.

Biochemical Tools

Naphthoquinones serve as biochemical tools for studying cellular processes due to their ability to interact with various biomolecules.

- Redox Processes : The redox-active nature of naphthoquinones allows them to participate in electron transfer reactions, making them useful in electrochemical applications .

- Enzyme Inhibition : Research indicates that naphthoquinone derivatives can inhibit enzymes involved in critical metabolic pathways, such as cholesterol biosynthesis and viral replication processes . This inhibition could pave the way for developing new treatments for diseases like hypercholesterolemia and viral infections.

Summary Table of Applications

Propriétés

Numéro CAS |

18916-59-1 |

|---|---|

Formule moléculaire |

C16H10O2S |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

4-phenylsulfanylnaphthalene-1,2-dione |

InChI |

InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H |

Clé InChI |

UWMHVYAJPQJQMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |

SMILES canonique |

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.